Palladium-Catalyzed Suzuki Coupling: 2-Bromofuran Scaffold Enables Efficient Aryl Introduction Where Alkyl Nucleophiles Fail
In head-to-head palladium-catalyzed coupling studies using the 2-bromofuran scaffold, Suzuki coupling with aryl boronic acids effectively provided the corresponding 2-aryl furans, whereas the same catalytic system with alkyl nucleophiles produced little or no product . This differential reactivity establishes a clear threshold: the 2-bromofuran electrophile is competent for aryl transfer but inadequate for alkyl transfer under standard Pd conditions. For alkyl furan synthesis, iron-catalyzed coupling proved effective, achieving modest yields for primary and secondary alkyl furans (though aryl furans under iron catalysis gave low yields) .
| Evidence Dimension | Cross-coupling product formation by nucleophile type |
|---|---|
| Target Compound Data | Effective aryl furan formation via Pd-Suzuki; little or no alkyl furan via Pd |
| Comparator Or Baseline | Iron-catalyzed coupling: primary/secondary alkyl furans in modest yields; aryl furans in low yields |
| Quantified Difference | Qualitative binary outcome: product (aryl) vs. little/no product (alkyl) under Pd conditions |
| Conditions | 2-Bromofuran substrate; Pd catalysis for Suzuki coupling; Fe catalysis for alkylation; room temperature to mild heating |
Why This Matters
This nucleophile-dependent reactivity profile informs procurement: researchers targeting 2-aryl furan derivatives should select the bromofuran scaffold for reliable Pd-Suzuki performance, while alkyl furan targets require alternative catalytic strategies.
